molecular formula C18H20N3O5+ B11660712 1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium

1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium

Cat. No.: B11660712
M. Wt: 358.4 g/mol
InChI Key: RHGUIASOVNGHSX-YBFXNURJSA-O
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Description

1-({N’-[(E)-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinium core, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 1-({N’-[(E)-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the pyridinium moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridinium ring or the aromatic moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-({N’-[(E)-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({N’-[(E)-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM involves its interaction with specific molecular targets. The pyridinium moiety can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-({N’-[(E)-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM include other pyridinium-based compounds and hydrazone derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N3O5+

Molecular Weight

358.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-[(2-pyridin-1-ium-1-ylacetyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C18H19N3O5/c1-13(22)26-18-15(24-2)9-14(10-16(18)25-3)11-19-20-17(23)12-21-7-5-4-6-8-21/h4-11H,12H2,1-3H3/p+1/b19-11+

InChI Key

RHGUIASOVNGHSX-YBFXNURJSA-O

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C[N+]2=CC=CC=C2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C[N+]2=CC=CC=C2)OC

Origin of Product

United States

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